molecular formula C11H16IN5O4 B8340935 1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-iodoethyl)uracil

1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-iodoethyl)uracil

Cat. No.: B8340935
M. Wt: 409.18 g/mol
InChI Key: WSRAALHLSBBWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-iodoethyl)uracil is a useful research compound. Its molecular formula is C11H16IN5O4 and its molecular weight is 409.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16IN5O4

Molecular Weight

409.18 g/mol

IUPAC Name

5-(1-azido-2-iodoethyl)-1-[4-hydroxy-3-(hydroxymethyl)butyl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H16IN5O4/c12-3-9(15-16-13)8-4-17(11(21)14-10(8)20)2-1-7(5-18)6-19/h4,7,9,18-19H,1-3,5-6H2,(H,14,20,21)

InChI Key

WSRAALHLSBBWFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCC(CO)CO)C(CI)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iodine monochloride (50 mg, 0.3 mmol) was added slowly with stirring during a five minute period to a suspension of sodium azide (72 mg, 1.1 mmol) in dry acetonitrile (10 ml) at ice-bath temperature with stirring. This mixture was stirred for a further 5 min., a solution of 20 (66 mg, 0.275 mmol) in dry acetonitrile (40 ml) was added, the reaction mixture was maintained at 0° C. for 30 min. with stirring. The resulting red-brown colored reaction mixture was poured onto ice cold water (25 ml), the mixture was extracted with ethyl acetate (3×50 ml) and the ethyl acetate extract was washed with 5% aqueous sodium thiosulfate (30 ml). Drying the colorless ethyl acetate fraction. (Na2SO4), removal of the solvent in vacuo and purification of the residue obtained by elution from a silica gel column using chloroform:methanol (90:10, v/v) as eluent afforded 21c (24 mg, 21%) as a viscous oil.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
20
Quantity
66 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
21%

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